Cas no 588702-63-0 (2-(Trifluoromethyl)quinoline-8-carboxylic acid)
2-(Trifluoromethyl)quinoline-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethyl)quinoline-8-carboxylic acid
- 2-TRIFLUOROMETHYL-QUINOLINE-8-CARBOXYLIC ACID
- 8-QUINOLINECARBOXYLIC ACID, 2-(TRIFLUOROMETHYL)-
- AGN-PC-00GK3A
- ANW-73592
- CTK7I8874
- MolPort-001-778-113
- PC9230
- SBB099401
- BOMGNNBFJRPTER-UHFFFAOYSA-N
- AB48762
- A898219
- 2-(Trifluoromethyl)quinoline-8-carboxylicacid
- DTXSID50473189
- 588702-63-0
- AKOS015897046
- MFCD08741360
- SCHEMBL10540200
- DB-072532
-
- MDL: MFCD08741360
- Inchi: 1S/C11H6F3NO2/c12-11(13,14)8-5-4-6-2-1-3-7(10(16)17)9(6)15-8/h1-5H,(H,16,17)
- InChI Key: BOMGNNBFJRPTER-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C2C=CC=C(C(=O)O)C2=N1)(F)F
Computed Properties
- Exact Mass: 241.03508
- Monoisotopic Mass: 241.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 177-178 ºC (chloroform )
- Solubility: Very slightly soluble (0.36 g/l) (25 º C),
- PSA: 50.19
2-(Trifluoromethyl)quinoline-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2051-5g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 5g |
$2400 | 2023-09-07 | |
| Alichem | A189004155-250mg |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 250mg |
$514.08 | 2023-09-01 | |
| Alichem | A189004155-1g |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$1254.40 | 2023-09-01 | |
| Chemenu | CM143173-1g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$1197 | 2021-08-05 | |
| Chemenu | CM143173-1g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637617-5g |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 98% | 5g |
¥30767.00 | 2024-05-07 | |
| abcr | AB233161-100mg |
2-(Trifluoromethyl)quinoline-8-carboxylic acid; . |
588702-63-0 | 100mg |
€475.80 | 2025-04-17 | ||
| abcr | AB233161-250mg |
2-(Trifluoromethyl)quinoline-8-carboxylic acid; . |
588702-63-0 | 250mg |
€786.40 | 2025-04-17 | ||
| abcr | AB233161-1g |
2-(Trifluoromethyl)quinoline-8-carboxylic acid; . |
588702-63-0 | 1g |
€1817.80 | 2025-04-17 | ||
| Ambeed | A419069-100mg |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95+% | 100mg |
$367.0 | 2025-04-18 |
2-(Trifluoromethyl)quinoline-8-carboxylic acid Suppliers
2-(Trifluoromethyl)quinoline-8-carboxylic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(Trifluoromethyl)quinoline-8-carboxylic acid
Comprehensive Guide to 2-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS No. 588702-63-0): Properties, Applications, and Market Insights
2-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS No. 588702-63-0) is a specialized fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl group and carboxylic acid functionality, serves as a versatile building block in organic synthesis. Its unique structural features make it valuable for designing molecules with enhanced bioavailability and target specificity, addressing key challenges in modern drug discovery.
The growing demand for trifluoromethyl-containing compounds like 2-(Trifluoromethyl)quinoline-8-carboxylic acid stems from their ability to improve metabolic stability and membrane permeability in bioactive molecules. Researchers frequently search for "fluorinated quinoline synthesis" or "CAS 588702-63-0 applications," reflecting the compound's relevance in developing novel therapeutic agents. Recent studies highlight its potential in creating kinase inhibitors and antimicrobial agents, aligning with the pharmaceutical industry's focus on targeted therapies.
From a chemical perspective, 2-(Trifluoromethyl)quinoline-8-carboxylic acid exhibits interesting properties due to its electron-withdrawing trifluoromethyl group and hydrogen-bonding carboxylic acid. These features influence its reactivity in amide coupling reactions and metal-catalyzed transformations, making it a valuable intermediate for constructing complex molecular architectures. The compound's solubility profile and crystalline nature facilitate purification processes, a critical factor in process chemistry optimization.
In material science applications, this quinoline derivative contributes to the development of organic electronic materials and fluorescent probes. Its conjugated π-system combined with the strong inductive effect of the CF3 group enables fine-tuning of electronic properties, addressing the search for "quinoline-based functional materials" in scientific literature. The compound's thermal stability also makes it suitable for high-temperature applications in specialty polymers.
The market for 2-(Trifluoromethyl)quinoline-8-carboxylic acid reflects broader trends in fine chemical manufacturing, with increasing demand from Asia-Pacific research centers. Suppliers often highlight its availability as a "high-purity building block" for medicinal chemistry, responding to the pharmaceutical industry's need for reliable scaffold molecules. Recent patent analyses show growing interest in this compound for developing next-generation antiviral compounds, particularly in response to global health challenges.
Quality control aspects of CAS 588702-63-0 involve rigorous HPLC analysis and spectroscopic characterization, ensuring compliance with research-grade specifications. The compound's storage stability and handling requirements are frequently addressed in technical documentation, as researchers seek information about "quinoline carboxylic acid handling precautions." Proper analytical method development for this compound remains crucial for its application in regulated industries.
Environmental and regulatory considerations for 2-(Trifluoromethyl)quinoline-8-carboxylic acid focus on green chemistry principles in its synthesis. Recent advancements in catalytic fluorination methods have improved the sustainability profile of such fluoroorganic compounds, responding to industry demands for eco-friendly synthetic routes. These developments align with searches for "sustainable fluorochemical production" in academic and industrial contexts.
Future research directions for this compound include exploration of its bioconjugation potential and applications in proteolysis targeting chimeras (PROTACs). The unique physicochemical properties of 2-(Trifluoromethyl)quinoline-8-carboxylic acid make it particularly interesting for designing targeted protein degraders, a hot topic in drug discovery. Its compatibility with click chemistry approaches further expands its utility in chemical biology research.
For researchers working with 588702-63-0, understanding its structure-activity relationships is crucial for rational drug design. The compound's three-dimensional conformation and electronic distribution influence its interactions with biological targets, making computational studies of "trifluoromethyl quinoline docking" increasingly relevant. These investigations support the development of more effective small molecule therapeutics with improved pharmacokinetic profiles.
In conclusion, 2-(Trifluoromethyl)quinoline-8-carboxylic acid represents an important chemical tool for modern research across multiple disciplines. Its combination of structural features, synthetic versatility, and biological relevance ensures continued interest from both academic and industrial researchers. As synthetic methodologies advance and new applications emerge, this compound will likely play an expanding role in addressing contemporary challenges in healthcare and materials science.
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